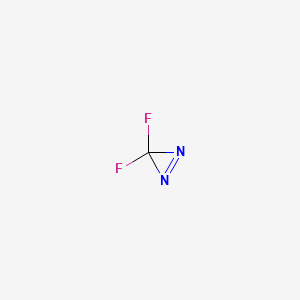

3H-Diazirine, 3,3-difluoro-

Description

Overview of Diazirine Chemistry and its Significance

Diazirines are three-membered heterocyclic molecules containing a carbon and two nitrogen atoms in a strained ring. ontosight.aiencyclopedia.pub Their primary significance in chemical synthesis stems from their role as efficient precursors to carbenes, which are highly reactive intermediates. researchgate.net Upon photolytic or thermal activation, diazirines extrude nitrogen gas (N₂) to generate the corresponding carbene. nih.govnih.gov This property makes them invaluable tools in a variety of chemical transformations.

The general utility of diazirines is particularly prominent in the field of photoaffinity labeling. ontosight.aiontosight.ai In these experiments, a molecule of interest is functionalized with a diazirine moiety. Upon photoactivation, the resulting carbene can form a covalent bond with nearby molecules, enabling the identification of binding partners and the mapping of interaction sites within biological systems. ontosight.ai Diazirines are also employed in click chemistry, a set of powerful, selective, and high-yield reactions for constructing complex molecular architectures. ontosight.ai

Unique Aspects of Fluorination in 3,3-Difluoro-3H-Diazirine Chemistry

The introduction of fluorine atoms into the diazirine ring, as seen in 3,3-difluoro-3H-diazirine, imparts several unique and advantageous properties. Fluorination is a common strategy in medicinal and materials chemistry to modulate the electronic properties, stability, and reactivity of molecules. cas.cnnih.gov

Specifically, in 3,3-difluoro-3H-diazirine, the two fluorine atoms significantly influence the stability and reactivity of the molecule and the resulting difluorocarbene. thieme-connect.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature affects the stability of the diazirine ring. nih.gov This fluorination can enhance the stability of the diazirine, making it less prone to premature decomposition. nih.govnih.gov

Upon activation, 3,3-difluoro-3H-diazirine generates difluorocarbene (:CF₂), a versatile and moderately electrophilic reactive intermediate. thieme-connect.comcas.cn The electronic nature of difluorocarbene is a balance between the destabilizing inductive effect of the fluorine atoms and a stabilizing π-donation from the fluorine lone pairs to the carbene carbon. thieme-connect.comcas.cn This unique electronic structure governs its reactivity, allowing it to participate in a wide range of chemical transformations, including:

Cycloadditions: Difluorocarbene readily reacts with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. thieme-connect.comcas.cn These reactions are fundamental in the synthesis of various fluorinated compounds. numberanalytics.com

Insertions: The highly reactive carbene can insert into various bonds, such as C-H, O-H, and N-H bonds. researchgate.net

Difluoromethylation: It can react with a variety of nucleophiles to introduce the difluoromethyl (-CHF₂) or difluoromethylene (-CF₂-) group, which are important motifs in pharmaceuticals and agrochemicals. cas.cncas.cn

The generation of difluorocarbene from 3,3-difluoro-3H-diazirine provides a clean and efficient method for its production, as the only byproduct is nitrogen gas. nih.gov However, it is noted that 3,3-difluoro-3H-diazirine is not always readily available, and its preparation can involve explosive intermediates, which has somewhat limited its widespread use to smaller-scale laboratory investigations. thieme-connect.de

Interactive Data Table: Properties of 3,3-Difluoro-3H-Diazirine

Below are some of the key physical and chemical properties of 3,3-difluoro-3H-diazirine.

| Property | Value | Source(s) |

| Molecular Formula | CF₂N₂ | chemical-suppliers.eunih.gov |

| Molecular Weight | 78.021 g/mol | nih.gov |

| CAS Number | 693-85-6 | chemical-suppliers.eunih.gov |

| Boiling Point | -91.3 °C | chemical-suppliers.euchemblink.com |

| Density | 1.95 ± 0.1 g/cm³ (at 20 °C) | chemical-suppliers.euchemblink.com |

| Flash Point | -97.0 ± 25.9 °C | chemical-suppliers.eu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-difluorodiazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2N2/c2-1(3)4-5-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADBWTVPDJZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(N=N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219357 | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-85-6 | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Diazirine, 3,3-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Difluoro 3h Diazirine and Its Derivatives

Conventional Synthesis Approaches to Diazirines

General methods for creating the diazirine ring serve as the foundation for producing its fluorinated analogues. These conventional routes typically involve the formation of a diaziridine intermediate, which is subsequently oxidized.

A primary and widely used method for synthesizing diazirines begins with a ketone as the starting material. wikipedia.orgwikiwand.com The ketone is first converted to a diaziridine, a three-membered ring containing one carbon and two nitrogen atoms, which is then oxidized to the corresponding diazirine. wikipedia.orgwikiwand.com The process generally follows these steps:

Imine Formation: The ketone reacts with ammonia (B1221849) or a primary amine to form an imine. nih.gov

Diaziridination: The imine is then treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), to form the diaziridine ring. nih.govmdpi.com

Oxidation: The resulting diaziridine is oxidized to the 3H-diazirine. nih.gov Common oxidizing agents for this step include silver oxide (Ag₂O), iodine with triethylamine (B128534) (I₂-TEA), or chromium-based reagents. wikipedia.orgmdpi.com

A variation of this method involves the initial conversion of the ketone to an oxime, followed by tosylation or mesylation, and subsequent treatment with ammonia to yield the diaziridine. wikipedia.orgwikiwand.com This multi-step sequence is a reliable way to produce diaziridine precursors for a variety of diazirines. nih.gov

Table 1: Common Reagents for Diazirine Synthesis from Ketones

| Step | Reagent Class | Specific Examples |

|---|---|---|

| Diaziridination | Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) nih.govmdpi.com, Monochloramine |

| Oxidation | Oxidizing Agent | Silver oxide (Ag₂O) wikipedia.orgthieme-connect.com, Iodine-Triethylamine (I₂-TEA) mdpi.com, Jones Reagent (CrO₃/H₂SO₄) wikipedia.org |

The Graham reaction offers an alternative one-pot synthesis of diazirines, particularly 3-halo-diazirines, starting from amidines. wikipedia.orgwikipedia.org In this reaction, an amidine is oxidized with a hypohalite reagent, such as sodium hypochlorite, in a basic medium. wikipedia.org The reaction proceeds through a proposed N-chloroamidine intermediate which undergoes intramolecular cyclization to form the diazirine ring. wikipedia.org The resulting halodiazirine can then undergo nucleophilic displacement of the halide, providing a versatile entry point to a wide range of substituted diazirines. wikipedia.orgnih.gov

Fluorination Strategies for 3,3-Difluoro-3H-Diazirine

The introduction of two fluorine atoms at the C3 position of the diazirine ring requires specific fluorination strategies, as direct fluorination of a pre-formed diazirine ring is often challenging.

Direct fluorination of unactivated C-H bonds is a significant challenge in organic synthesis due to the high reactivity of many fluorinating agents. beilstein-journals.orgdtic.mil While methods for direct C-H fluorination exist, such as those using N-fluorobenzenesulfonimide (NFSI) under photocatalytic conditions, their application to the direct synthesis of 3,3-difluoro-3H-diazirine from 3H-diazirine is not a commonly reported strategy. brittonsfu.com The diazirine ring's sensitivity to harsh reaction conditions often makes this approach impractical. dtic.mil

A more successful and widely adopted approach involves constructing the diazirine ring on a molecule that already contains the required difluoro moiety. ontosight.ai This "building block" strategy ensures the presence of the C-F bonds prior to the formation of the strained diazirine ring.

A typical synthesis starts with a difluorinated precursor, such as a difluoromethyl ketone. For instance, the synthesis of trifluoromethyl-aliphatic diazirines often begins with a trifluoromethyl ketone, which is converted to an oxime. researchgate.net This intermediate is then transformed into the diaziridine, followed by oxidation to yield the final trifluoromethyldiazirine. researchgate.netacs.org A similar strategy can be envisioned for 3,3-difluoro-3H-diazirine, likely starting from a difluoromethyl-containing carbonyl compound. The synthesis of 2,2-difluoro-1,3-diketone derivatives using elemental fluorine provides access to suitable difluorinated starting materials. beilstein-journals.org

Table 2: Comparison of Synthetic Strategies for 3,3-Difluoro-3H-Diazirine

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Fluorination | Introduction of fluorine atoms onto a pre-formed diazirine ring. | Potentially shorter synthetic route. | Harsh reaction conditions, low selectivity, and potential for ring degradation. beilstein-journals.orgdtic.mil |

| Building Block Approach | Synthesis of the diazirine ring from a precursor already containing the difluoro group. | Milder conditions for diazirine formation, better control over the final structure. researchgate.net | Requires the synthesis of a specific difluorinated starting material. |

Advanced Synthetic Techniques and Derivative Preparation

The utility of 3,3-difluoro-3H-diazirine as a photoactivatable crosslinking agent has spurred the development of methods to incorporate this moiety into more complex molecules. wikipedia.orgwikiwand.com These advanced techniques focus on preparing functionalized derivatives that can be attached to biomolecules or other chemical structures.

The synthesis of functionalized spirocyclic 3H-diazirines has been achieved on a multigram scale, demonstrating the robustness of diaziridine-mediated synthesis. researchgate.net For instance, cyclic ketones can be converted to spirocyclic diazirines, which can then be functionalized. researchgate.net The synthesis of derivatives often involves a convergent route where the functionalized diazirine and another molecular fragment are synthesized separately and then coupled in the final steps. rsc.org This approach is common in the preparation of photoaffinity probes containing biotin (B1667282) or mannose units. rsc.org The development of one-pot procedures for the synthesis of aliphatic diazirines from ketones under basic conditions has also improved the efficiency and convenience of preparing these valuable compounds. mdpi.com

Synthesis of Aliphatic 3H-Diaziridines and Subsequent Oxidation

The traditional synthesis of aliphatic 3H-diazirines begins with a ketone, which is converted to the corresponding diaziridine that is subsequently oxidized. nih.govwikipedia.org This multi-step process typically involves:

A common pathway for synthesizing aliphatic diaziridines involves reacting a ketone with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid. nih.govwikipedia.org The subsequent oxidation of the diaziridine intermediate yields the final diazirine product. nih.gov

One-Pot and In Situ Formation Methodologies

To overcome the often low yields and tedious nature of the conventional multi-step synthesis, one-pot procedures have been developed. nih.govnih.gov These methods streamline the process by generating the diazirine from the starting ketone without isolating the intermediate diaziridine.

A significant advancement in this area is the base-mediated one-pot synthesis of aliphatic diazirines. nih.govmdpi.com In this approach, a ketone is treated with hydroxylamine-O-sulfonic acid in liquid ammonia, followed by the addition of a base like potassium hydroxide (B78521) (KOH) under air. nih.gov This method is efficient, cost-effective, and suitable for large-scale synthesis. mdpi.com Kinetic studies have shown that the diaziridine intermediate is directly converted to the diazirine upon addition of the base. nih.gov

For aromatic ketones, particularly for the synthesis of 3-phenyl-3-(trifluoromethyl)-3H-diazirine, one-pot strategies have also been successfully employed, often starting from the corresponding tosyl oxime. mdpi.comnih.gov

Automated Synthesis Workflows for Diazirine Probes

The demand for diverse diazirine-based probes for applications like photoaffinity labeling has spurred the development of automated synthesis workflows. While specific automated synthesis platforms for 3,3-difluoro-3H-diazirine are not extensively detailed in the provided context, the principles of automated peptide synthesis have been applied to incorporate diazirine-bearing amino acids into peptides. acs.org This highlights the potential for adapting automated systems to construct complex diazirine probes, thereby accelerating the discovery and optimization of these chemical tools. The use of solid-supported reagents, such as resin-bound sulfonyl oximes, in diaziridine synthesis also points towards compatibility with automated workflows. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Diazirines

Historically, the application of palladium-catalyzed cross-coupling reactions in the synthesis of diazirine-containing molecules has been limited due to the thermal instability of the diazirine ring and its incompatibility with some metallic reagents. nih.gov However, recent advancements have demonstrated the feasibility of these powerful C-C bond-forming reactions.

The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed. nih.gov By carefully selecting reaction conditions, such as the catalyst, solvent, and temperature, it is possible to couple diazirine-containing aryl halides with boronic acids to form biaryls in good yields while preserving the diazirine moiety. nih.gov For instance, using SPhos G2 as a catalyst at a controlled temperature of 40 °C has proven effective. nih.gov

Palladium catalysis has also been utilized in the cyclopropanation of N-aryl indoles with aryl trifluoromethyl diazo compounds, which are isomeric with diazirines. acs.org Furthermore, palladium-catalyzed transfer of difluorocarbene has been reported, showcasing the versatility of palladium in fluorine chemistry. cas.cn

Synthesis of Specific Fluorinated Diazirine Analogues

Trifluoromethyl-Substituted Aryldiazirines

3-Trifluoromethyl-3-aryldiazirines are a prominent class of photoaffinity labels. nih.gov Their synthesis generally follows the established route for diazirines starting from an aryl trifluoromethyl ketone. acs.org The key steps involve the formation of a tosyl oxime, followed by reaction with liquid ammonia to give the diaziridine, which is then oxidized. acs.org

Table 1: Synthesis of Trifluoromethyl-Substituted Aryldiazirines

| Starting Material | Key Reagents | Product | Reference |

|---|

Alkyne-Functionalized Difluorodiazirine Scaffolds

The incorporation of an alkyne functional group into difluorodiazirine scaffolds provides a valuable handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the straightforward attachment of reporter tags like biotin or fluorescent dyes. nih.gov

The synthesis of these scaffolds often involves building the molecule with the alkyne group already in place or introducing it at a later stage. For example, a "minimalist" alkyl diazirine linker bearing a terminal alkyne has been attached to a parent compound via an amide bond to create a photoaffinity probe. nih.gov Another approach involves the propargylation of a cyclobutanone (B123998) derivative, followed by a series of steps to construct the diazirine ring, ultimately yielding an alkyne-functionalized cyclobutane (B1203170) diazirine tag. nih.gov These synthetic strategies enable the creation of modular and versatile probes for chemical biology research. frontiersin.orgacs.org

Table 2: Synthesis of Alkyne-Functionalized Diazirine Scaffolds

| Precursor | Key Synthetic Steps | Final Scaffold | Reference |

|---|---|---|---|

| Cyclobutanone nitrile | Ketal protection, alkylation with TMS-propargyl bromide, reduction, deprotection, oxime formation, mesylation, amination, oxidation | PALBOX (cyclobutane diazirine alkyne tag) | nih.gov |

| Carboxylic acid derivative of parent molecule | Amide coupling with 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine | Alkyne-functionalized photoaffinity probe | nih.gov |

Bis-Diazirine Reagents

Bis-diazirine reagents, which incorporate two diazirine moieties within a single molecule, are valuable tools in chemical biology and materials science, particularly for photoaffinity labeling and covalent cross-linking. The presence of two photoreactive groups allows for the investigation of complex molecular interactions and the formation of robust cross-linked networks. The synthesis of these reagents often involves the coupling of precursor molecules already containing the 3,3-difluoro- or 3-(trifluoromethyl)-3H-diazirine group.

One notable strategy involves the coupling of a benzyl (B1604629) bromide derivative bearing a diazirine moiety. For instance, 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane was synthesized from 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide. mdpi.comresearchgate.net The reaction, conducted in anhydrous dimethyl sulfoxide (B87167) (DMSO) with silver oxide (Ag₂O), proceeds overnight at room temperature to yield the desired bis-diazirine compound. mdpi.comresearchgate.net This method demonstrates a way to create a dimeric structure linked by an oxirane ring, preserving the photoreactive diazirinyl groups. mdpi.com

Another approach focuses on building the bis-diazirine scaffold around a central aromatic ring. The synthesis of a 1,3-bis(3-(trifluoromethyl)diazirin-3-yl)phenylalanine derivative illustrates this method. clockss.org The process begins with the bromination of 3,3'-(5-methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) to form the corresponding bromomethyl derivative. clockss.org This intermediate is then used in an asymmetric alkylation reaction with tert-butylglycinate benzophenone (B1666685) imine, catalyzed by a chiral phase-transfer catalyst, to introduce the amino acid backbone. clockss.org Subsequent deprotection steps yield the final photoreactive amino acid. clockss.org

Flexible, highly fluorinated bis-diazirines have also been developed to act as molecular adhesives. flinders.edu.au The synthesis of these compounds involves a copper-promoted coupling of a perfluoroalkyl iodide with an aryl bromide that already contains a trifluoromethyl ketone, a precursor to the diazirine ring. flinders.edu.au The resulting ketone is then converted to the bis-diazirine. This design incorporates an electron-deficient linker and avoids labile C-O or C-N bonds to enhance the robustness of the final cross-linked products. flinders.edu.au

The research findings for the synthesis of these bis-diazirine reagents are detailed in the tables below.

Table 1: Synthesis of 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide | Silver oxide (Ag₂O), anhydrous DMSO, room temperature, overnight | 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane | 41% | mdpi.comresearchgate.net |

Table 2: Spectroscopic Data for 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane mdpi.com

| Type | Data |

| UV (CDCl₃) λₘₐₓ (ε) | 250 nm (2120), 356 nm (1170) |

| ¹H-NMR (270 MHz, CDCl₃) δ | 7.37 (4H, d, J = 8.1 Hz), 7.22 (4H, d, J = 8.1 Hz), 3.83 (2H, s) |

| ¹³C-NMR (68 MHz, CDCl₃) δ | 138.54, 129.48, 126.91, 126.02, 122.14 (q, ¹JCF = 274.7 Hz), 62.17, 28.24 (q, ²JCF = 40.6 Hz) |

| ¹⁹F-NMR (470 MHz, CDCl₃) δ | -65.22 |

| HRMS (FD) m/z | Calculated for C₁₈H₁₀F₆N₄O: 412.0759; Found: 412.0744 |

Table 3: Synthesis of a 1,3-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenylalanine Derivative clockss.org

| Step | Starting Material | Reagents and Conditions | Product | Yield |

| 1. Bromination | 3,3'-(5-methyl-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) | NaBrO₃, NaHSO₃, H₂O, AcOEt, 24 h, room temperature | 3,3'-(5-(Bromomethyl)-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) | 88% |

| 2. Alkylation | 3,3'-(5-(Bromomethyl)-1,3-phenylene)bis(3-(trifluoromethyl)-3H-diazirine) and tert-butylglycinate benzophenone imine | O-allyl-N-9-anthracenylmethylcinchonidium bromide, BTPP, CH₂Cl₂, -78 °C to room temperature, 12 h | tert-Butyl 3-(3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)-2-(diphenylmethyleneamino)propanoate | 80% |

| 3. Deprotection | tert-Butyl 3-(3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl-2-(diphenylmethyleneamino)propanoate | TFA, 0 °C to room temperature, 12 h | 2-Amino-3-(3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid | 93% |

Photochemistry and Reactivity Mechanisms of 3,3 Difluoro 3h Diazirine

Carbene Generation from Diazirines

Upon irradiation with ultraviolet (UV) light, 3,3-difluoro-3H-diazirine readily generates difluorocarbene, a highly reactive intermediate. wikipedia.orgontosight.ai This process is central to the application of diazirines in various chemical transformations, including photoaffinity labeling and the synthesis of complex fluorinated molecules. numberanalytics.comontosight.airsc.org

Carbenes can exist in two electronic spin states: singlet (with spin-paired electrons in one orbital) and triplet (with two unpaired electrons in different orbitals). wikipedia.orgwikipedia.org For most hydrocarbon carbenes, the triplet state is the more stable ground state. wikipedia.orgechemi.comstackexchange.com However, in the case of difluorocarbene generated from 3,3-difluoro-3H-diazirine, the singlet state is the ground state, lying significantly lower in energy than the triplet state. wikipedia.orgstackexchange.comacs.org

The substituents on the diazirine carbon atom critically influence the resulting carbene's ground state. wikipedia.orgacs.org The fluorine atoms in difluorocarbene stabilize the singlet state through a mechanism known as back-bonding, where a lone pair of electrons from a fluorine atom is donated into the vacant p-orbital of the singlet carbene. echemi.comstackexchange.comacs.org While fluorine is highly electronegative, this π-donating effect outweighs the inductive electron withdrawal, leading to a net stabilization of the singlet state relative to the triplet. acs.orgarkat-usa.org The photolysis of 3,3-difluoro-3H-diazirine predominantly yields the singlet carbene, which then governs the subsequent reaction pathways. nih.govrsc.org

| Property | Singlet Difluorocarbene (Ground State) | Triplet Difluorocarbene (Excited State) |

|---|---|---|

| C-F Bond Length | 1.300 Å wikipedia.org | 1.308 Å acs.org |

| F-C-F Bond Angle | 104.94° wikipedia.org | 122.8° acs.org |

| Singlet-Triplet Energy Gap (ΔES-T) | The singlet state is more stable by approximately 14.7-56.6 kcal/mol. wikipedia.orgacs.org |

Once generated, the highly reactive singlet difluorocarbene can participate in a variety of chemical reactions, most notably insertion reactions. numberanalytics.comresearchgate.net This process involves the carbene inserting into existing single bonds, such as carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds. wikipedia.orgrhhz.netresearchgate.net These insertion reactions are characteristic of singlet carbenes and are a cornerstone of their synthetic utility. researchgate.net For instance, photolysis of aryl-trifluoromethyl-diazirines in the presence of diethylamine (B46881) results in the insertion of the carbene into the N-H bond. nih.gov The electrophilic nature of difluorocarbene facilitates its reaction with nucleophilic X-H bonds, making it a powerful tool for creating new carbon-heteroatom and carbon-carbon bonds. researchgate.netcas.cn

The two fluorine atoms attached directly to the carbene carbon play a crucial dual role in modulating its stability and reactivity. rsc.orgacs.org

Thermodynamic Stabilization : Fluorine's ability to donate electron density from its lone pairs into the empty p-orbital of the carbene center stabilizes the electron-deficient singlet state. numberanalytics.comnumberanalytics.comacs.org This π-donation is a powerful stabilizing effect that makes singlet difluorocarbene the ground state. wikipedia.orgacs.orgcas.cn

Kinetic Stabilization : The strong C-F bond inhibits potential rearrangement reactions, such as 1,2-migrations, which kinetically stabilizes the carbene intermediate. rsc.orgacs.org

This combination of effects renders difluorocarbene less reactive and more selective than its non-fluorinated counterpart, methylene (B1212753). acs.org While stabilized, it remains a moderately electrophilic species, readily reacting with electron-rich substrates. acs.orgcas.cncas.cn

Isomerization Pathways of Diazirines

Upon UV irradiation, 3,3-difluoro-3H-diazirine can rearrange to its linear isomer, difluorodiazomethane (CF₂N₂). islandscholar.caresearchgate.netacs.org This photoisomerization is a competing process to the direct extrusion of dinitrogen. rsc.orgrsc.org The resulting diazo compound is itself photolabile and can subsequently decompose to release N₂ and form the same difluorocarbene intermediate. islandscholar.carsc.org Therefore, the formation of difluorocarbene can occur via two routes: directly from the diazirine or indirectly through the transient diazo intermediate. islandscholar.canih.govnih.gov The balance between these two pathways can be influenced by experimental conditions such as the solvent and the specific substituents on the diazirine ring. researchgate.netharvard.edu For alkyl-type diazirines, the formation of the diazo intermediate can be a significant pathway. nih.gov

Dynamics of Carbene Cycloadditions

The dynamics of cycloaddition reactions involving difluorocarbene (CF₂), the key reactive species generated from 3,3-difluoro-3H-diazirine, have been a subject of detailed computational study. The mechanism of these additions to alkenes has shown a notable dependence on the computational method employed. Initial studies using the Complete Active Space Self-Consistent Field (CASSCF) method suggested that the cycloadditions proceed via a stepwise mechanism. acs.orgnih.gov However, subsequent calculations using more advanced methods that account for dynamic electron correlation, such as multireference second-order perturbation theory (MR-MP2) and completely renormalized coupled-cluster (CR-CC(2,3)), consistently predict a concerted mechanism for the reaction of CF₂ with simple alkenes. acs.orgnih.gov The stepwise mechanisms predicted by CASSCF are now considered to be "artificial" results stemming from the neglect of dynamic electron correlation. nih.gov

More recent and complex investigations into the cycloaddition of difluorocarbene with norbornadiene have revealed the importance of non-statistical dynamic effects. chemrxiv.orgchemrxiv.org In this specific case, the reaction is found to be a stepwise process that proceeds through a non-linear cheletropic transition state to form a diradical intermediate, which then leads to the final 1,2- and 1,4-addition products. chemrxiv.org Crucially, conventional Transition State Theory (TST) fails to correctly predict the experimental product selectivity, overestimating the yield of the 1,4-addition product. chemrxiv.org In contrast, quasi-classical molecular dynamics simulations, which explicitly model the time-resolved mechanism, accurately reproduce the observed product ratios. chemrxiv.orgchemrxiv.org These simulations show that dynamic effects, such as the specific vibrational modes of the transition state, influence the trajectory of the reaction and its ultimate outcome, a phenomenon not captured by statistical rate theories. chemrxiv.orgchemrxiv.org

| Substrate | Predicted Mechanism (High-Level Theory) | Role of Dynamics | Reference |

|---|---|---|---|

| Simple Alkenes (e.g., Ethylene) | Concerted | Dynamic electron correlation is crucial for determining the concerted nature of the mechanism. | acs.orgnih.gov |

| Norbornadiene | Stepwise (via diradical intermediate) | Transition State Theory fails; quasi-classical dynamics simulations are required to predict correct product selectivity, indicating significant non-statistical dynamic effects. | chemrxiv.orgchemrxiv.org |

Computational and Theoretical Investigations of 3,3 Difluoro 3h Diazirine

Electronic Structure and Energetics

The electronic structure and energetics of 3,3-difluoro-3H-diazirine and its related isomers have been a subject of theoretical inquiry, aiming to understand their stability and decomposition pathways.

A variety of computational methods have been employed to study diazirine systems. High-level ab initio methods, such as coupled-cluster theory with single and double excitations and perturbative triples [CCSD(T)], and Density Functional Theory (DFT) with various functionals (e.g., B3LYP), are commonly used. nasa.govresearchgate.net These methods are applied in conjunction with extensive basis sets, like the correlation-consistent basis sets (cc-pVTZ, cc-pVQZ), to accurately model the electronic structure, optimize molecular geometries, and calculate vibrational frequencies. nasa.gov For instance, in the study of the parent diazirine molecule (c-CH₂N₂), energies are often extrapolated to the complete basis set (CBS) limit to achieve high accuracy. nasa.gov Similar theoretical approaches have been applied to investigate the isomers of CF₂N₂, comparing the results of ab initio and semi-empirical (MNDO) calculations to understand their relative stabilities. acs.org

The electronic transitions of difluorodiazirine have also been calculated, with the n → π* transition determined to be at 3.99 eV. scribd.com

Computational studies consistently show that for the parent C-H₂-N₂ system, the cyclic 3H-diazirine is a low-energy isomer. nasa.gov However, it is slightly higher in energy than its linear counterpart, diazomethane. At the CCSD(T)/cc-pVTZ level of theory, 3H-diazirine is calculated to be 8.6 kcal/mol above linear diazomethane. nasa.gov

For the fluorinated analogues, the energetic landscape is significantly altered. It has been noted that while difluorodiazirine is a known compound, its linear isomer, difluorodiazomethane, is not. electronicsandbooks.com This suggests a reversal in the relative stability of the cyclic versus linear form upon difluorination. Theoretical investigations into the isomers of CF₂N₂ have been crucial in understanding these stability relationships. acs.org

The thermal and photochemical decomposition of diazirines proceeds via the extrusion of molecular nitrogen (N₂) to yield a carbene. For 3,3-difluoro-3H-diazirine, this process yields the highly reactive difluorocarbene (:CF₂).

F₂CN₂ → :CF₂ + N₂

Computational studies on the parent diazirine show a dissociation limit to form singlet methylene (B1212753) (¹CH₂) and N₂ of about 24.5 kcal/mol. nasa.gov Despite being energetically unfavorable compared to its linear isomer, difluorodiazirine is known to possess a high barrier to dissociation, contributing to its kinetic stability. researchgate.net The transition states connecting the diazirine molecule to its dissociation products are key features of its potential energy surface. Calculations on related diazirines, such as 3,3-dimethyldiazirine, show that the decomposition from the excited state occurs via a non-adiabatic mechanism with a very low activation barrier. nist.gov

Spectroscopic Constants and Anharmonicity Calculations

Theoretical calculations are instrumental in predicting spectroscopic constants, which can then be compared with experimental data to validate both the computational methods and the experimental assignments. For the parent diazirine, rotational constants, dipole moments, and harmonic and anharmonic vibrational frequencies have been reported using methods like CCSD(T) and DFT. nasa.gov

For 3,3-difluoro-3H-diazirine, a high-resolution, Doppler-free two-photon excitation spectrum has provided precise experimental values for rotational and quartic centrifugal distortion constants for both the ground (X̃ ¹A₁) and first excited (Ã ¹B₁) electronic states. core.ac.uk These experimental findings serve as benchmarks for theoretical calculations.

Table 1: Experimental Rotational and Centrifugal Distortion Constants for 3,3-Difluoro-3H-Diazirine (in MHz)

| Constant | Ground State (X̃ ¹A₁) | Excited State (Ã ¹B₁) |

|---|---|---|

| A | 10034.35 (12) | 9931.33 (12) |

| B | 9136.21 (12) | 8387.16 (12) |

| C | 4960.59 (12) | 4732.32 (12) |

| Δ_J_ | 0.00318 (21) | 0.00326 (21) |

| Δ_JK_ | -0.0135 (11) | -0.0116 (11) |

| Δ_K_ | 0.0133 (15) | 0.0069 (15) |

| δ_J_ | 0.00069 (6) | 0.00072 (6) |

| δ_K_ | 0.0030 (12) | 0.0028 (12) |

Data from Sigrist et al. (1990). core.ac.uk

Analysis of Molecular Geometry and Conformational Landscape

The geometric structure of 3,3-difluoro-3H-diazirine has been determined experimentally from the analysis of its rotational constants obtained via high-resolution spectroscopy. core.ac.uk These studies provide precise bond lengths and angles for both the ground and excited states. Upon electronic excitation from the ground X̃ ¹A₁ state to the excited à ¹B₁ state, the C-N bond length increases significantly, while the N-N bond length decreases. core.ac.uk

Computational methods like DFT and ab initio calculations are used to optimize the molecular geometries of diazirines. For the parent 3H-diazirine, the geometry at the CCSD(T)/cc-pVQZ level shows a C-N bond length of 1.480 Å and an N-N bond length of 1.230 Å. nasa.gov The calculated geometries for 3,3-difluoro-3H-diazirine can be compared to the precise experimental values to assess the accuracy of the theoretical models.

Table 2: Experimental Molecular Geometry of 3,3-Difluoro-3H-Diazirine

| Parameter | Ground State (X̃ ¹A₁) | Excited State (Ã ¹B₁) | Change upon Excitation |

|---|---|---|---|

| r(C-N) | 1.4281 (2) Å | 1.4670 (2) Å | +0.0389 Å |

| r(N-N) | 1.2859 (2) Å | 1.2450 (2) Å | -0.0409 Å |

| r(C-F) | 1.3151 (2) Å | 1.3151 Å (fixed) | 0 |

| ∠(F-C-F) | 111.9 (2) ° | 111.9 ° (fixed) | 0 |

| ∠(N-C-N) | 54.8 (1) ° | 50.8 (1) ° | -4.0 ° |

Data from Sigrist et al. (1990). core.ac.uk

Computational Studies on Structure-Function Relationships and Reactivity Profiles

Computational chemistry plays a vital role in understanding the relationship between the structure of diazirines and their function, particularly as precursors for carbenes used in applications like photoaffinity labeling. researchgate.netnih.gov The introduction of fluorine atoms significantly alters the electronic properties of the diazirine ring.

Studies on aryl-fluorodiazirines indicate that their labeling patterns in biological systems reflect a reaction that proceeds primarily through a carbene intermediate, in contrast to some alkyl diazirines where a diazo intermediate plays a more significant role. nih.govharvard.edu This highlights the influence of substituents on the reaction mechanism. Computational models can rationalize these differences by examining the activation energies for different reaction pathways, such as C-H insertion or reaction with nucleophiles. researchgate.net The manipulation of electronic properties through substitution is a key strategy for designing diazirine-based chemical probes with enhanced efficacy and desired reactivity profiles. researchgate.net

Table of Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| 3,3-Difluoro-3H-diazirine | Difluorodiazirine | CF₂N₂ |

| Diazirine | c-CH₂N₂ | CH₂N₂ |

| Diazomethane | CH₂N₂ | |

| Difluorodiazomethane | CF₂N₂ | |

| Difluorocarbene | CF₂ |

Advanced Spectroscopic Characterization of 3,3 Difluoro 3h Diazirine

Microwave Spectroscopy for Rotational Constants and Molecular Geometry

Microwave spectroscopy is a powerful tool for determining the precise rotational constants and, consequently, the molecular geometry of molecules in the gas phase. libretexts.org This technique relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. dcu.ie

In the case of diazirine (the parent compound of 3,3-difluoro-3H-diazirine), its ground state rotational constants and molecular geometry were determined using microwave spectroscopy. nasa.gov The molecule exhibits a significant dipole moment of 1.95 Debye, making it well-suited for analysis by pure rotational spectroscopy. nasa.gov While specific rotational constants for 3,3-difluoro-3H-diazirine are not detailed in the provided search results, the principles of the technique and its application to the parent diazirine molecule establish a framework for how its fluorinated counterpart would be analyzed. The substitution of hydrogen atoms with fluorine atoms would significantly alter the moments of inertia, leading to distinct rotational spectra.

Table 1: Key Parameters from Microwave Spectroscopy of Diazirine

| Parameter | Value | Reference |

| Dipole Moment | 1.95 Debye | nasa.gov |

| C-N Bond Length | 1.480 Å | nasa.gov |

| N-N Bond Length | 1.230 Å | nasa.gov |

| H-C Bond Length | 1.079 Å | nasa.gov |

| ∠NCN | 49.1° | nasa.gov |

| ∠HCN | 117.1° | nasa.gov |

| ∠HCH | 119.8° | nasa.gov |

This interactive table provides key molecular parameters for diazirine, the parent compound, as determined by microwave spectroscopy and computational methods. These values serve as a reference for understanding the structural characteristics of diazirine derivatives.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹⁹F NMR for Photolysis Products)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local electronic environment of atomic nuclei. ¹⁹F NMR is particularly useful for studying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus. bohrium.com

In the context of diazirines, NMR is employed to characterize the structure and to monitor reactions, such as photolysis. For example, the photodecomposition of 3-trifluoromethyl-3-aryldiazirines has been followed by ¹⁹F NMR to observe the disappearance of the diazirine signal and the appearance of products. rsc.org Upon photolysis, diazirines typically extrude nitrogen gas to form a highly reactive carbene intermediate. nih.gov This carbene can then undergo various reactions, leading to different photoproducts that can be identified by their unique ¹⁹F NMR signatures. While specific ¹⁹F NMR data for the photolysis of 3,3-difluoro-3H-diazirine is not available in the search results, the methodology applied to analogous trifluoromethyl-containing diazirines demonstrates the utility of this technique.

Mass Spectrometry Techniques (e.g., Collision-Induced Dissociation for Fluorine Losses)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry techniques, such as collision-induced dissociation (CID), are used to fragment ions and elucidate their structure. thermofisher.com

In the analysis of fluorinated compounds like those derived from 3,3-difluoro-3H-diazirine, CID mass spectrometry is particularly informative. The loss of fluorine atoms or fluorine-containing fragments is a common and diagnostically useful fragmentation pathway. sigmaaldrich.com For instance, alkyl fluorine ion losses serve as a useful marker in CID experiments. sigmaaldrich.com While CID is a general technique applicable to a wide range of molecules, the specific fragmentation patterns are highly dependent on the structure of the parent ion. nih.gov The high-energy collisions in CID can induce cleavages of the diazirine ring and the loss of side chains. thermofisher.com For peptides modified with a diazirine-containing residue, CID analysis has been used to identify cross-linking sites. researchgate.net

Thermochemical Properties and Decomposition Pathways

Thermal Activation and Decomposition Mechanisms

The thermal decomposition of 3,3-difluorodiazirine has been shown to be a clean and unimolecular process. acs.orgislandscholar.ca Experimental studies on the gas-phase thermal decomposition in a static system between 123-170°C revealed that the primary decomposition pathway yields nitrogen (N₂) and difluorocarbene (:CF₂). acs.org The reaction is homogeneous and follows first-order kinetics. islandscholar.ca

The rate of this decomposition is dependent on pressure. At a pressure of 200 mm, the first-order rate constants conform to the Arrhenius equation: k = 10¹³.¹±⁰.⁴ exp(−32,200 ± 700/RT) sec⁻¹ acs.org

From this, the activation energy for the decomposition is determined to be 32.2 ± 0.7 kcal/mol (approximately 134.7 ± 2.9 kJ/mol). acs.org While the kinetic data points to a direct decomposition, it has been suggested that the mechanism might involve a transient, non-cyclic diazomethane-like intermediate before the loss of nitrogen, though this has not been definitively proven by the experimental data alone. islandscholar.ca Computational studies also support that the decomposition of related compounds can proceed through a difluorodiazirine intermediate, which subsequently breaks down into difluorocarbene. rsc.org The clean generation of difluorocarbene makes 3,3-difluorodiazirine a valuable precursor in chemical synthesis. researchgate.net

Energetics of Ring Opening and Bond Dissociation

The decomposition of 3,3-difluorodiazirine is fundamentally driven by the release of strain energy stored in its three-membered ring. The experimental activation energy of 32.2 kcal/mol represents the total energetic barrier for the ring-opening and fragmentation process. acs.org The presence of geminal fluorine atoms on the carbon atom is known to significantly increase ring strain in three-membered rings, which consequently lowers the temperature required for rearrangement or decomposition.

Mentioned Compounds

Applications of 3,3 Difluoro 3h Diazirine in Chemical Biology and Organic Synthesis

Photoaffinity Labeling (PAL) Methodologies

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping biomolecular interactions in their native environment. enamine.net Probes equipped with a photoreactive group, a recognition element, and often a reporter tag are used to covalently capture interacting partners upon photoactivation. nih.govsemanticscholar.org Diazirines, particularly 3,3-difluoro-3H-diazirine derivatives, have become prominent photo-crosslinkers in PAL due to their small size, which minimizes perturbation of the system under study, and their rapid reaction kinetics. iris-biotech.denih.gov

The design of effective diazirine-based photoaffinity probes hinges on several key principles. A primary consideration is the stability of the probe in the dark to prevent non-specific labeling, coupled with efficient photo-activation to generate the reactive carbene species. nih.gov The 3,3-difluoro-3H-diazirine moiety is favored for its high photo-reactivity and the properties of the resulting difluorocarbene. iris-biotech.de

Upon UV irradiation, the diazirine ring loses a molecule of dinitrogen to form a carbene. wikipedia.org An important consideration in probe design is the potential for the diazirine to isomerize into a more stable, yet still reactive, linear diazo intermediate. nih.gov However, the presence of electronegative fluorine atoms in 3,3-difluoro-3H-diazirine promotes the desired carbene pathway, and the resulting trifluoromethyl diazo intermediates are relatively unreactive, thus minimizing non-specific labeling. enamine.netiris-biotech.de The small size of the diazirine group is a significant advantage, as it is less likely to sterically hinder the natural interaction of the probe with its biological target. iris-biotech.de

Probes are typically trifunctional, containing:

A recognition element: This moiety provides binding specificity to the target of interest.

The diazirine photophore: For covalent cross-linking upon photoactivation.

A reporter handle: Such as a biotin (B1667282) or an alkyne group, for subsequent detection, enrichment, and identification of the labeled biomolecules. nih.gov

Diazirine-based PAL has been extensively applied to elucidate a wide range of biomolecular interactions.

Protein-Ligand Interactions: A primary application of this technique is in the identification of the protein targets of small molecules and drugs. nih.govdntb.gov.uaresearchgate.net By incorporating a difluorodiazirine group into a ligand, researchers can covalently trap its binding partners in complex biological mixtures, facilitating their isolation and identification by mass spectrometry. enamine.netnih.govuq.edu.au This approach is invaluable for target validation and understanding the mechanism of action of bioactive compounds.

Protein-Protein Interactions: Mapping the intricate networks of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. iris-biotech.debiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Diazirine-containing probes can be incorporated into a protein of interest, and upon photoactivation, will covalently cross-link with its binding partners. iris-biotech.de This allows for the identification of both stable and transient interactors.

Nucleic Acid-Protein Interactions: The interactions between nucleic acids (DNA and RNA) and proteins are central to gene regulation and other cellular functions. frontiersin.orgnih.govnih.gov Diazirine-based photo-crosslinkers can be incorporated into nucleic acid probes to identify and map the binding sites of associated proteins. wikipedia.org

| Interaction Type | Application of 3,3-Difluoro-3H-Diazirine PAL | Key Outcome |

| Protein-Ligand | Identification of cellular targets for small molecules/drugs. nih.govuq.edu.au | Target validation, mechanism of action studies. |

| Protein-Protein | Mapping of interaction networks in native environments. iris-biotech.debiorxiv.orgbiorxiv.org | Identification of stable and transient binding partners. |

| Nucleic Acid-Protein | Identifying and mapping protein binding sites on DNA/RNA. frontiersin.orgnih.gov | Understanding gene regulation and other cellular processes. |

A significant advancement in PAL probe design is the development of "minimalist" or minimally interfering photo-affinity labels (MI-PALs). dntb.gov.ua The goal of MI-PALs is to reduce the size of the photo-crosslinking and reporter units to minimize any potential interference with the biomolecular interaction being studied. The small size of the 3,3-difluoro-3H-diazirine moiety makes it an ideal component for MI-PALs. These probes often feature a terminal alkyne as a compact reporter handle for subsequent "click" chemistry-based detection and enrichment.

While carbenes are highly reactive and can, in principle, insert into any C-H bond, studies have revealed a reactivity bias for diazirine-derived intermediates. Alkyl diazirines, in particular, can form a reactive diazo intermediate that preferentially labels acidic amino acid residues such as aspartic acid and glutamic acid in a pH-dependent manner. nih.govresearchgate.netchemrxiv.org This can lead to an enrichment bias for acidic proteins or those in environments where these residues are more accessible. u-tokyo.ac.jp

Aryl-fluorodiazirines, including those derived from 3,3-difluoro-3H-diazirine, tend to react primarily through the carbene intermediate, exhibiting a different and often broader reactivity profile. nih.govu-tokyo.ac.jpharvard.edu Understanding this reactivity bias is crucial for the accurate interpretation of PAL experiments. To address this, researchers are exploring scaffold engineering, designing novel diazirine structures that reduce the formation or reactivity of the diazo intermediate, thereby achieving more uniform and less biased labeling of interacting partners. harvard.edu

The combination of PAL with bioorthogonal chemistry has revolutionized the identification and profiling of probe targets. nih.govnih.govmdpi.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. oregonstate.eduresearchgate.net

A common workflow involves a PAL probe equipped with a bioorthogonal handle, such as an alkyne or an azide. nih.gov After photo-crosslinking in a cellular lysate or even in living cells, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) bearing the complementary bioorthogonal group is introduced. mdpi.com The two are then covalently linked via a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the use of smaller, less obtrusive probes during the initial labeling event, with the bulkier reporter tag being added at a later stage for downstream analysis.

Catalysis and Organic Transformations

Beyond its use in chemical biology, 3,3-difluoro-3H-diazirine and its derivatives are valuable reagents in synthetic organic chemistry, primarily as precursors to difluorocarbene for various catalytic and organic transformations. nih.gov While diazo compounds have been traditionally used for carbene transfer reactions, their instability can be a limitation. Diazirines offer a more stable alternative. nih.gov

Engineered enzymes, such as variants of protoglobin, have been shown to catalyze carbene transfer reactions using diazirines as the carbene source. nih.govwhiterose.ac.uk This biocatalytic approach enables highly selective transformations, including:

Cyclopropanation: The addition of a carbene to an alkene to form a cyclopropane (B1198618) ring.

N-H Insertion: The insertion of a carbene into a nitrogen-hydrogen bond.

Si-H Insertion: The insertion of a carbene into a silicon-hydrogen bond.

These biocatalytic systems can achieve high yields and stereoselectivity under mild, room-temperature conditions, expanding the synthetic utility of diazirines beyond their traditional use in photochemistry. nih.govwhiterose.ac.uk Metal-catalyzed reactions, for example with rhodium complexes, also utilize diazo compounds generated from diazirines for transformations like C-H activation. nih.gov

| Transformation | Catalyst Type | Description |

| Cyclopropanation | Biocatalyst (e.g., engineered protoglobin) | Addition of difluorocarbene to an alkene to form a difluorocyclopropane. nih.gov |

| N-H Insertion | Biocatalyst | Insertion of difluorocarbene into the N-H bond of an amine or related compound. whiterose.ac.uk |

| Si-H Insertion | Biocatalyst | Insertion of difluorocarbene into a Si-H bond of a silane. whiterose.ac.uk |

| C-H Activation | Rhodium(III) | Synthesis of isoindolones via C-H activation using diazo intermediates. nih.gov |

Difluorocarbene Generation for Cyclopropanation Reactions

One of the most significant applications of 3,3-difluoro-3H-diazirine is in the synthesis of gem-difluorocyclopropanes through cyclopropanation reactions. The photolytically or thermally generated difluorocarbene readily undergoes a [2+1] cycloaddition with a variety of alkenes. ulaval.ca This reaction is a powerful method for constructing three-membered rings containing a difluorinated carbon center.

The reaction proceeds with both electron-rich and electron-poor alkenes, providing access to a diverse range of difluorinated cyclopropane derivatives. The electrophilic nature of the difluorocarbene generated from the diazirine influences the reactivity and selectivity of the cyclopropanation. ulaval.ca Continuous flow techniques using LED irradiation have been shown to be effective for these transformations, allowing for rapid and efficient synthesis. nih.govulaval.ca

Table 1: Examples of Cyclopropanation Reactions with Carbenes Generated from Diazirines

| Diazirine Precursor | Alkene | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-3-aryl-3H-diazirine | Styrene | 1-Aryl-1-chloro-2-phenylcyclopropane | 52-68% | ulaval.ca |

| 3-Bromo-3-aryl-3H-diazirine | Styrene | 1-Aryl-1-bromo-2-phenylcyclopropane | 55-82% | ulaval.ca |

| Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate (Carbene Source) | Styrene | Diethyl (2,2-difluoro-3-phenyl-1-(trifluoromethyl)cyclopropyl)phosphonate | Good to Very Good | researchgate.net |

This table illustrates typical cyclopropanation reactions involving carbenes generated from diazirine or diazo precursors, analogous to the expected reactivity of difluorocarbene from 3,3-difluoro-3H-diazirine.

Gem-Difluoro Alkenylation via C-H Functionalization

3,3-Difluoro-3H-diazirine can be utilized for the synthesis of gem-difluoro olefins through a palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination pathway. d-nb.infonih.govnih.gov While the direct precursors in reported methodologies are often fluorinated diazoalkanes, it is known that diazirines can isomerize to their diazo counterparts upon activation. nih.govnih.gov Therefore, 3,3-difluoro-3H-diazirine serves as a practical in-situ source for the necessary difluorodiazo species.

This transformation allows for the direct introduction of a 1-aryl-(2,2-difluorovinyl) group onto heterocycles, such as indoles, and other electron-rich aromatic systems. d-nb.infonih.gov The reaction is highly valuable as gem-difluoro olefins are important structural motifs in medicinal chemistry and materials science. nih.gov The choice of ligand and reaction conditions is crucial for favoring the C-H functionalization pathway over competing cyclopropanation reactions. d-nb.inforesearchgate.net

Reaction Scheme: Proposed Gem-Difluoro Alkenylation

This generalized scheme shows the key steps in the palladium-catalyzed C-H functionalization and β-fluoride elimination process to form gem-difluoro olefins.

Cycloaddition Reactions (e.g., [2+1] Cycloaddition with Alkynes)

Beyond alkenes, the difluorocarbene generated from 3,3-difluoro-3H-diazirine can participate in [2+1] cycloaddition reactions with alkynes. This reaction provides a direct route to gem-difluorocyclopropenes, which are highly strained and synthetically useful building blocks. nih.govacs.org

The reaction of photochemically generated carbenes from diazirines with various alkynes has been successfully demonstrated, yielding trifluoromethylated cyclopropenes in continuous flow systems. nih.gov By analogy, difluorocarbene from 3,3-difluoro-3H-diazirine is expected to react similarly, affording the corresponding difluorocyclopropene derivatives. These products can serve as precursors for further synthetic transformations. The generation of strained cycloalkynes has also been achieved from bidiazirine precursors, which are then trapped via cycloaddition reactions. researchgate.net

Table 2: Examples of [2+1] Cycloaddition with Alkynes

| Carbene Source | Alkyne | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 3-Trifluoromethyl-3-aryl-diazirine | Terminal Alkynes | 3-Aryl-3-(trifluoromethyl)cyclopropene | Photochemical, Continuous Flow | nih.govacs.org |

| Bi-3H-diazirin-3-yls | (Trapping agent) | Cycloalkyne Adducts | Thermal/Photo-extrusion | researchgate.net |

This table highlights the utility of diazirine-derived carbenes in synthesizing cyclopropenes and trapping strained alkynes, demonstrating a key reactivity pattern applicable to 3,3-difluoro-3H-diazirine.

Carbon-Carbon and Carbon-Heteroatom Bond Formation

The high reactivity of difluorocarbene makes 3,3-difluoro-3H-diazirine a versatile reagent for forming various carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Carbenes are known to insert into C-H, O-H, and N-H bonds, a fundamental transformation that allows for the direct functionalization of organic molecules. wikipedia.orgresearchgate.netresearchgate.net

C-C Bond Formation: Difluorocarbene can insert into C-H bonds, particularly activated ones, leading to the formation of a new C-CF₂H bond. nih.gov This method provides a direct way to introduce a difluoromethyl group. Recent advances have shown that carbenoid species derived from diazirines can participate in single-carbon insertion into C-C bonds, enabling complex skeletal editing of molecules. nih.govresearchgate.net

C-Heteroatom Bond Formation: The electrophilic carbene can react with heteroatom nucleophiles. For instance, reaction with alcohols (O-H insertion) or amines (N-H insertion) can yield difluoromethyl ethers and difluoromethyl amines, respectively. researchgate.net These reactions are fundamental in synthesizing molecules with fluorinated functional groups for various applications in chemical biology and materials science. acs.orgmdpi.com

This broad reactivity underscores the importance of 3,3-difluoro-3H-diazirine as a tool for efficiently constructing challenging chemical bonds under relatively mild, photo- or thermally-induced conditions. nih.gov

Role of 3,3 Difluoro 3h Diazirine in Materials Science

Polymer Crosslinking and Adhesion Technologies

The generation of difluorocarbene from 3,3-difluoro-3H-diazirine provides a powerful tool for modifying polymers. This is particularly valuable for low-surface-energy plastics like polyethylene (B3416737) and polypropylene (B1209903), which are notoriously difficult to bond using traditional adhesives due to their nonpolar nature and lack of reactive functional groups. xlynxmaterials.com Diazirine-based compounds can overcome this challenge by forming direct covalent bonds with the polymer chains.

When molecules containing two diazirine groups (bis-diazirines) are applied to polymer surfaces and activated, they can insert into C-H bonds on adjacent polymer chains, effectively acting as molecular-level "staples". This process, known as crosslinking, creates a durable, three-dimensional network. nih.gov This crosslinking can significantly enhance the material's properties, such as increasing its average molecular weight, glass transition temperature, and insolubility. nih.gov

This same mechanism is harnessed for adhesion. By applying a bis-diazirine compound between two polymer surfaces and activating it, strong adhesive bonds are formed. nih.gov This technology is effective not only for bonding similar materials but also for joining dissimilar polymers, such as polypropylene and polyethylene, to create rigid thermoset plastics. nih.gov Research has demonstrated that flexible, polyfluorinated bis-diazirines can function as effective molecular adhesives. nih.gov

Table 1: Adhesion Strength of Bis-Diazirine Adhesives on Various Polymers

| Adhesive Compound | Substrate 1 | Substrate 2 | Adhesion Strength (MPa) |

|---|---|---|---|

| Flexible Bis-Diazirine | HDPE | HDPE | ~2.3 |

| Flexible Bis-Diazirine | Polypropylene | Polypropylene | >2.5 |

| Flexible Bis-Diazirine | HDPE | Polypropylene | >2.5 |

| Flexible Bis-Diazirine | UHMWPE | Polypropylene | >2.5 |

Data sourced from lap-shear experiments. nih.gov

Photopatterning Agents

The ability to trigger the reactive carbene generation from diazirines with light makes them excellent candidates for photopatterning applications. Photopatterning is a technique used to modify the surface properties of a material in specific, defined areas by using a patterned light source (e.g., through a photomask).

When a surface is coated with a 3,3-difluoro-3H-diazirine-containing compound, subsequent exposure to UV light (~350 nm) in a specific pattern leads to the localized generation of difluorocarbene. The carbene then reacts with the underlying substrate in the illuminated areas, covalently attaching the functional groups linked to the diazirine. The unexposed regions remain unreacted and the precursor compound can be washed away, leaving a stable, high-resolution chemical pattern on the surface.

This process allows for the precise control of surface chemistry, enabling the creation of patterns with different properties, such as hydrophilicity or hydrophobicity, on a single substrate. This technique is valuable for creating microarrays, biosensors, and patterned surfaces for controlling cell adhesion. The diazirine is stable in the dark and under ambient light, but is readily activated by specific wavelengths of UV light, providing excellent temporal and spatial control over the surface modification process. researchgate.net

Applications in Advanced Polymer Devices and Optoelectronics

The unique crosslinking capabilities of diazirine compounds have found application in the field of advanced electronics, particularly in improving the performance and stability of perovskite solar cells (PSCs). These devices are promising for renewable energy but often suffer from instability issues.

Researchers have used bis-diazirine molecules as a crosslinker to stabilize the interface within PSCs. When applied to the solar cell layers, the diazirine compound creates covalent bonds that reinforce the material's structure. This crosslinking helps to mitigate degradation pathways, leading to remarkably stable and efficient solar cells.

A study demonstrated that PSCs treated with a bis-diazirine crosslinker retained nearly 99% of their initial efficiency after 1,000 hours of continuous illumination. In contrast, untreated devices experienced significant performance loss under the same conditions. This stabilization is critical for the commercial viability of perovskite solar cell technology.

Table 2: Performance of Bis-Diazirine Treated Perovskite Solar Cells (PSCs)

| Condition | Performance Metric | Untreated PSC | Bis-Diazirine Treated PSC |

|---|---|---|---|

| Continuous Illumination | Efficiency Retention (after 1,000 hrs) | - | ~99% |

| Constant Heat (60°C) | Efficiency Retention (after 600 hrs) | 73% (27% loss) | ~98% |

| - | Certified Efficiency | - | >24% |

Data sourced from a study on perovskite solar cell stability.

Future Directions and Emerging Research Avenues for 3,3 Difluoro 3h Diazirine

Development of Novel Fluorinated Diazirine Scaffolds

The core focus in this area is the rational design of new diazirine-containing molecules with enhanced properties such as improved stability, solubility, and tailored reactivity. A significant challenge with traditional diazirines is their potential decomposition under ambient light due to the inherent strain in the three-membered ring. nih.gov

Another promising avenue is the combination of the trifluoromethyldiazirine group with other heteroaromatic scaffolds like benzofuran, indole (B1671886), thiophene, and benzothiophene (B83047). nih.gov This strategy aims to create a new generation of functional molecules for both materials science and medicinal chemistry, potentially leading to the development of novel polymer materials or tools to elucidate the mechanisms of bioactive compounds. nih.gov Advances in synthetic methodologies, including one-pot procedures that avoid the isolation of the diaziridine intermediate, are also facilitating the creation of these more complex scaffolds. nih.gov

| Scaffold Type | Key Structural Feature | Targeted Improvement | Potential Application Area |

|---|---|---|---|

| Heterocyclic Aryl Diazirines | Replacement of phenyl ring with pyridine (B92270) or pyrimidine | Enhanced ambient light stability, increased aqueous solubility nih.gov | Photoaffinity labeling nih.gov |

| (3-Trifluoromethyl)diazirinyl Indoles | Integration of diazirine with indole moiety | Creation of novel bioactive probes nih.gov | Chemical biology, medicinal chemistry nih.gov |

| Diazirinyl Benzothiophenes | Integration of diazirine with benzothiophene moiety | Development of functional materials and probes nih.gov | Drug discovery, materials science nih.gov |

Advanced Mechanistic Studies of Photoreactivity

A deeper understanding of the photochemical behavior of 3,3-difluoro-3H-diazirine is crucial for its effective application. Upon irradiation with UV light (typically around 350-360 nm), diazirines can generate a highly reactive carbene intermediate by liberating molecular nitrogen. mdpi.com However, a competing pathway involves rearrangement to a linear diazo isomer, which can reduce the efficiency of the desired carbene-mediated reaction. nih.govmdpi.com

A key advantage of trifluoromethyl-substituted diazirines is their propensity to suppress this unwanted diazo rearrangement, leading to higher yields of the desired carbene insertion products. nih.gov Future research will likely employ advanced computational and experimental methods to further dissect these reaction pathways. acs.org Theoretical studies using ab initio and density functional methods can provide detailed insights into the transition states and energy barriers associated with both carbene formation and diazo rearrangement. acs.org

Experimental techniques, such as the C60 probe technique, can help determine the predominant reaction intermediate (carbene vs. diazo compound) generated from the thermal or photochemical decomposition of a specific diazirine scaffold. acs.org These studies are essential for designing next-generation diazirines with optimized photoreactivity, ensuring that the carbene is generated with maximum efficiency for specific applications.

| Diazirine Type | Primary Photoreactive Intermediate | Tendency for Diazo Rearrangement | Key Advantage |

|---|---|---|---|

| Non-fluorinated Diazirines | Carbene | Higher nih.gov | Simpler synthesis |

| Trifluoromethyl Aryl Diazirines | Carbene nih.gov | Suppressed nih.gov | Higher carbene generation efficiency, high yields of insertion products nih.gov |

Integration with Advanced Analytical Techniques

The utility of diazirine-based probes is intrinsically linked to the analytical methods used to detect and characterize the resulting cross-linked products. A major application of diazirines is in photoaffinity labeling (PAL), where a probe is used to form a covalent bond with a biological target, such as a protein. bldpharm.com Future work will focus on integrating more sophisticated analytical workflows to maximize the information gained from these experiments.

A powerful strategy involves designing multifunctional probes that incorporate not only the diazirine moiety but also a reporter group, such as a terminal alkyne. bldpharm.com This "clickable" handle allows for the subsequent bioorthogonal ligation of an analytical tag, like biotin (B1667282) for affinity purification or a fluorescent dye for direct visualization. bldpharm.com For example, diazirine probes have been modified with fluorophores like quercetin, allowing for the confirmation of protein cross-linking using fluorescence spectroscopy. researchgate.net

Furthermore, combining photochemical methods with advanced reaction technologies is a growing trend. The use of continuous flow reactors equipped with LEDs for photo-activation allows for milder reaction conditions and can lead to systematically higher yields compared to traditional batch methods. acs.orgnih.gov The integration of PAL with advanced mass spectrometry techniques remains a cornerstone for identifying unknown protein targets and pinpointing the exact sites of covalent modification.

Exploration of New Applications in Chemical Biology and Materials Science

While 3,3-difluoro-3H-diazirine is well-established in PAL for studying ligand-receptor interactions and identifying drug targets, its applications continue to expand into new and challenging areas. mdpi.combldpharm.com

In chemical biology , there is a significant focus on using diazirine-based probes to investigate complex biological systems, such as mapping protein-protein interactions within cellular environments and studying membrane proteins, which are notoriously difficult to analyze. mdpi.comresearchgate.net These probes are also valuable for validating target engagement in the drug discovery process, confirming that a potential drug molecule interacts with its intended biological target in a complex system. nih.gov

In materials science , the photo-generated carbene from diazirines offers a robust method for the covalent surface modification of various materials. researchgate.net Research has demonstrated the successful use of 3-aryl-3-(trifluoromethyl)diazirines as photoactivated molecular "tethers" to functionalize graphitic carbon and carbon nanotubes. researchgate.net This approach allows for the attachment of a wide variety of chemical species, such as organometallic ferrocene (B1249389) derivatives, to material surfaces, opening up possibilities for creating novel electronic and polymer devices. nih.govresearchgate.net The use of diazirines for the cross-linking of polymers is another area of active development. acs.orgnih.gov

Q & A

Q. What are the key structural characteristics of 3,3-difluoro-3H-diazirine, and how are they determined experimentally?

The structure of 3,3-difluoro-3H-diazirine is characterized by a three-membered ring with two nitrogen atoms and one carbon atom, where both fluorine atoms are bonded to the carbon. Key bond lengths (e.g., dNN = 1.228 Å, dCN = 1.481 Å) and angles (αHCH ≈ 120°) are determined using microwave rotational spectroscopy and millimeter-wave techniques. Experimental data are validated against computational methods like CCSD(T) and MP2 .

Q. What synthetic routes are available for preparing 3,3-difluoro-3H-diazirine derivatives?

Derivatives are synthesized via functionalization of the diazirine core. For example, trifluoromethyl or aryl groups can be introduced using halogenated precursors under controlled conditions. A common approach involves reacting diaziridine intermediates with fluorinating agents, followed by photochemical activation to stabilize the diazirine structure .

Q. What safety precautions are essential when handling 3,3-difluoro-3H-diazirine derivatives in laboratory settings?

GHS classifications indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Proper personal protective equipment (PPE), fume hoods, and protocols for neutralizing reactive intermediates (e.g., quenching with reducing agents) are critical .

Advanced Research Questions

Q. How do computational methods like CCSD(T) and MP2 contribute to understanding the geometry of 3,3-difluoro-3H-diazirine?

High-level quantum chemical calculations (CCSD(T)/cc-pwCVQZ) predict equilibrium geometries, including bond lengths and angles, which align with experimental microwave data. These methods resolve electronic effects, such as hyperconjugation between the fluorine lone pairs and the diazirine ring, influencing stability and reactivity .

Q. How do discrepancies in reported thermochemical data (e.g., ΔfH°gas) for 3H-diazirines impact reaction mechanism studies?

Conflicting ΔfH°gas values (267.1 kJ/mol vs. 332 ± 9.6 kJ/mol) arise from differing experimental setups (e.g., photolysis vs. pyrolysis). Researchers must account for these variations when modeling reaction enthalpies or designing kinetic studies, as errors in thermodynamic parameters can skew predictions of reaction feasibility .

Q. What strategies optimize the photochemical reactivity of 3,3-difluoro-3H-diazirine for use as photoaffinity probes?

The compound’s n→σ* excitation under UV light generates a singlet carbene intermediate (S1 state), which undergoes rapid C–H insertion. To enhance crosslinking efficiency, substituents like trifluoromethyl groups are added to increase carbene stability. Solvent choice (e.g., non-nucleophilic media) and wavelength optimization (300–350 nm) further improve yield .

Q. How do fluorine substituents influence the electronic and steric properties of 3,3-difluoro-3H-diazirine in bioorthogonal applications?

Fluorine’s electronegativity increases the electrophilicity of the carbene intermediate, enhancing reactivity with biomolecules. Steric effects from bulky substituents (e.g., aryl groups) can direct insertion toward specific molecular targets, reducing nonspecific binding .

Data Contradictions and Resolution

Q. Why do experimental and computational bond lengths for 3H-diazirines sometimes differ, and how should researchers address this?

Discrepancies arise from approximations in computational models (e.g., basis set limitations) or experimental uncertainties (e.g., rotational spectroscopy resolution). Hybrid approaches, combining experimental data with multi-level computational refinements (e.g., CCSD(T) with anharmonic corrections), improve accuracy .

Q. What experimental controls are critical when studying the thermal stability of 3,3-difluoro-3H-diazirine?

Due to its sensitivity to temperature, studies should include inert atmosphere conditions (e.g., argon), differential scanning calorimetry (DSC) for decomposition onset measurements, and real-time monitoring via FT-IR to detect intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.